molecular formula C3H10ClN B160059 Iso-propyl-1,1,1,3,3,3-D6-amine hcl CAS No. 126794-59-0

Iso-propyl-1,1,1,3,3,3-D6-amine hcl

Cat. No.: B160059
CAS No.: 126794-59-0
M. Wt: 101.61 g/mol
InChI Key: ISYORFGKSZLPNW-TXHXQZCNSA-N
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Description

Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. The molecular formula for Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is CD3CH(NH2)CD3·HCl, and it has a molecular weight of 101.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride typically involves the deuteration of isopropylamine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the reaction of isopropylamine with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

In an industrial setting, the production of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride may involve large-scale catalytic exchange processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the deuterated product .

Chemical Reactions Analysis

Types of Reactions

Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated nitriles, amides, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes

Mechanism of Action

The mechanism by which Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride exerts its effects is primarily through its role as a deuterated compound. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotope effect is leveraged in various applications to study reaction mechanisms and improve the properties of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is unique due to its deuterium content, which provides distinct advantages in research and industrial applications. The presence of deuterium allows for the study of isotope effects and the development of deuterated drugs with potentially improved properties .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYORFGKSZLPNW-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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